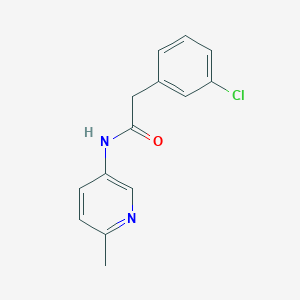![molecular formula C14H16N2O2S B6641968 N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide](/img/structure/B6641968.png)
N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclohexanecarboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with 4-hydroxycyclohexanecarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
化学反应分析
Types of Reactions
N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer cell proliferation. Molecular docking studies have shown that this compound can bind to protein receptors, altering their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(Benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
- N-(Benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamides
Uniqueness
N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide is unique due to the presence of the hydroxycyclohexane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other benzothiazole derivatives .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)13(18)16-14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10,17H,5-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGFXIKTOKLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![Benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)

